molecular formula C17H15N3O2 B278765 3-(4-oxoquinazolin-3(4H)-yl)-N-phenylpropanamide

3-(4-oxoquinazolin-3(4H)-yl)-N-phenylpropanamide

Cat. No. B278765
M. Wt: 293.32 g/mol
InChI Key: RFZJCSFBXYTFLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-oxoquinazolin-3(4H)-yl)-N-phenylpropanamide, also known as AG-1478, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell proliferation, differentiation, and survival.

Mechanism of Action

3-(4-oxoquinazolin-3(4H)-yl)-N-phenylpropanamide acts as a competitive inhibitor of the ATP-binding site of the EGFR tyrosine kinase, preventing the phosphorylation of downstream signaling molecules and ultimately inhibiting cell proliferation and survival. It has been shown to be highly selective for EGFR, with little or no activity against other tyrosine kinases.
Biochemical and Physiological Effects:
3-(4-oxoquinazolin-3(4H)-yl)-N-phenylpropanamide has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, as well as to reduce the invasiveness and metastatic potential of cancer cells. It has also been shown to reduce inflammation and tissue damage in animal models of autoimmune diseases. However, 3-(4-oxoquinazolin-3(4H)-yl)-N-phenylpropanamide has been found to have limited solubility and stability, which can limit its effectiveness in certain experimental settings.

Advantages and Limitations for Lab Experiments

3-(4-oxoquinazolin-3(4H)-yl)-N-phenylpropanamide has several advantages for use in lab experiments, including its high selectivity for EGFR and its ability to inhibit the tyrosine kinase activity of EGFR. However, its limited solubility and stability can make it difficult to work with in certain experimental settings. Additionally, its potency and selectivity can make it difficult to compare with other inhibitors of EGFR.

Future Directions

There are several potential future directions for research on 3-(4-oxoquinazolin-3(4H)-yl)-N-phenylpropanamide. One area of interest is the development of more stable and soluble analogs of 3-(4-oxoquinazolin-3(4H)-yl)-N-phenylpropanamide that can be used in a wider range of experimental settings. Another area of interest is the investigation of the potential use of 3-(4-oxoquinazolin-3(4H)-yl)-N-phenylpropanamide in combination with other inhibitors of EGFR or other signaling pathways. Finally, the potential use of 3-(4-oxoquinazolin-3(4H)-yl)-N-phenylpropanamide in the treatment of other diseases, such as Alzheimer's disease, is an area of ongoing research.

Synthesis Methods

The synthesis of 3-(4-oxoquinazolin-3(4H)-yl)-N-phenylpropanamide involves the reaction between 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid and 4-chloro-3-nitrobenzoyl chloride, followed by reduction of the nitro group to an amino group and subsequent coupling with N-phenylpropanamide. The final product is obtained after purification by column chromatography.

Scientific Research Applications

3-(4-oxoquinazolin-3(4H)-yl)-N-phenylpropanamide has been extensively studied for its potential therapeutic applications, particularly in cancer research. EGFR is overexpressed in many types of cancer, and its inhibition by 3-(4-oxoquinazolin-3(4H)-yl)-N-phenylpropanamide has been shown to suppress tumor growth and induce apoptosis in cancer cells. 3-(4-oxoquinazolin-3(4H)-yl)-N-phenylpropanamide has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, as well as in the prevention of restenosis after angioplasty.

properties

Product Name

3-(4-oxoquinazolin-3(4H)-yl)-N-phenylpropanamide

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

3-(4-oxoquinazolin-3-yl)-N-phenylpropanamide

InChI

InChI=1S/C17H15N3O2/c21-16(19-13-6-2-1-3-7-13)10-11-20-12-18-15-9-5-4-8-14(15)17(20)22/h1-9,12H,10-11H2,(H,19,21)

InChI Key

RFZJCSFBXYTFLH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.